molecular formula C9H10N2 B1603522 2-Cyano-6-isopropylpyridine CAS No. 337904-76-4

2-Cyano-6-isopropylpyridine

Cat. No. B1603522
M. Wt: 146.19 g/mol
InChI Key: FDFCKUYJJATYBF-UHFFFAOYSA-N
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Description

“2-Cyano-6-isopropylpyridine” is a chemical compound with the molecular formula C9H10N2 . It is also known by its IUPAC name, 6-propan-2-ylpyridine-2-carbonitrile.


Molecular Structure Analysis

The InChI code for 2-Cyano-6-isopropylpyridine is 1S/C9H10N2/c1-7(2)9-5-3-4-8(6-10)11-9/h3-5,7H,1-2H3. This code represents the molecular structure of the compound.

Scientific Research Applications

Application in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: 2-Cyano-6-isopropylpyridine is used in the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives . These derivatives have been found to possess various pharmacological activities .
  • Methods of Application or Experimental Procedures: Sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .
  • Results or Outcomes: The pyridine derivatives synthesized using 2-Cyano-6-isopropylpyridine showed promising antitumor activity against the liver carcinoma cell line (HEPG2), with IC50 values of 1.46 and 7.08 µM, respectively .

Application in Photovoltaic Devices

  • Specific Scientific Field: Materials Chemistry .
  • Summary of the Application: 2-Cyano-6-isopropylpyridine is used in the synthesis of cyano-substituted pyridine derivatives, which are applied as exciton blockers in photovoltaic devices .
  • Methods of Application or Experimental Procedures: A new class of cyano-substituted pyridine derivatives have been synthesized and characterized. The relationship between their chemical structures, energy gap, energy levels, electron mobility and device performance was studied systematically by applying the new materials as EBL in standard CuPc/C60/EBL organic photovoltaic (OPV) devices .
  • Results or Outcomes: One device shows an efficiency of 2.12% and a half-efficiency lifetime of 340 h, which are, respectively, 44% and more than 5 times better than those (1.47%, 60 h) of the BCP-based device .

Application in Biopharma Production Safety

  • Specific Scientific Field: Biopharma Production Safety .
  • Summary of the Application: While the specific application of 2-Cyano-6-isopropylpyridine in biopharma production safety is not detailed in the source, it is mentioned in the context of this field .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application in Materials Chemistry

  • Specific Scientific Field: Materials Chemistry .
  • Summary of the Application: 2-Cyano-6-isopropylpyridine is used in the synthesis of cyano-substituted pyridine derivatives, which are applied as exciton blockers in photovoltaic devices .
  • Methods of Application or Experimental Procedures: A new class of cyano-substituted pyridine derivatives have been synthesized and characterized. The relationship between their chemical structures, energy gap, energy levels, electron mobility and device performance was studied systematically by applying the new materials as EBL in standard CuPc/C60/EBL organic photovoltaic (OPV) devices .
  • Results or Outcomes: One device shows an efficiency of 2.12% and a half-efficiency lifetime of 340 h, which are, respectively, 44% and more than 5 times better than those (1.47%, 60 h) of the BCP-based device .

Application in Biopharma Production Safety

  • Specific Scientific Field: Biopharma Production Safety .
  • Summary of the Application: While the specific application of 2-Cyano-6-isopropylpyridine in biopharma production safety is not detailed in the source, it is mentioned in the context of this field .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Safety And Hazards

The safety information available indicates that 2-Cyano-6-isopropylpyridine may be a hazard. The GHS pictogram GHS07 is associated with it, and the signal word is “Warning”. Precautionary statements include P280 .

properties

IUPAC Name

6-propan-2-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7(2)9-5-3-4-8(6-10)11-9/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFCKUYJJATYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621302
Record name 6-(Propan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-6-isopropylpyridine

CAS RN

337904-76-4
Record name 6-(Propan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-isopropylpyridine-N-oxide (104, 1.33 g, 9.7 mmol), cyanotrimethyl-silane (TMS-CN) (1.42 mL, 1.06 g, 11.0 mmol) in 1,2-dichloroethane (40 mL) was stirred at room temperature for 5 min. Then, diethylcarbamoylchloride (Et2NCOCl, 1.23 mL, 9.7 mmol) was added and the mixture was stirred at room temperature under inert atmosphere. After 2 days, a aqueous solution of potassium carbonate (10%) was added and the stirring was continued for 10 min. The organic layer was separated, and the water layer was extracted twice with 1,2-dichloroethane. The combined organic layers were washed with brine, dried (Na2SO4) and evaporated. The residue was purified by column chromatography on silica gel (Hexanes/AcOEt, 3:1) to give 1.06 g (74%) of the title compound: m/z=147 (M+H)+.
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

Synthesis routes and methods II

Procedure details

Trimethylsilyl cyanide (1.53 mL) was added to a solution of 2-isopropylpyridine 1-oxide (example 85, step b) (1.3 g) in DCM (40 mL) and the resulting mixture was stirred for 5 min. Diethylcarbamoyl chloride (1.2 mL) was added and the mixture stirred for 3 days. An aqueous solution of potassium carbonate (10%, 40 mL) was added and the mixture stirred for 10 min. The layers were separated and the aqueous phase extracted with DCM (2×40 mL). The combined organic solutions were washed with brine (40 mL), dried over sodium sulphate, filtered and evaporated. Purification was by silica gel chromatography eluting with 3:1 isohexane:ethyl acetate. The fractions containing product were combined and evaporated to give the subtitled compound as a clear oil. Yield 1.23 g.
Quantity
1.53 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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